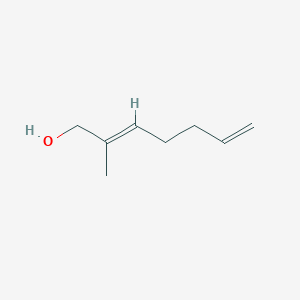

(E)-2-Methyl-hepta-2,6-dien-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-Methyl-hepta-2,6-dien-1-OL is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Synthesis

(E)-2-Methyl-hepta-2,6-dien-1-OL serves as a valuable intermediate in organic synthesis due to its ability to undergo various chemical transformations. Its conjugated double bonds allow for reactions such as:

- Hydrogenation : Converting double bonds into single bonds can produce saturated alcohols.

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds, which are useful in further synthetic pathways.

The compound's reactivity makes it suitable for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals.

Pharmaceutical Applications

Potential Therapeutic Effects

Research indicates that this compound exhibits biological activity through interactions with molecular targets in biological systems. Its hydroxyl group facilitates the formation of hydrogen bonds with proteins, potentially influencing enzyme activity and cellular pathways. This interaction opens avenues for:

- Drug Design : The compound's ability to modulate biological pathways suggests potential applications in developing new therapeutic agents. For instance, studies have indicated that similar compounds can act as enzyme inhibitors or activators .

Agrochemical Formulations

Use as an Agrochemical Intermediate

this compound is also being explored for its utility in agrochemicals. Its structural characteristics make it a candidate for:

- Pesticide Development : Compounds with similar structures have been effective as insect repellents or attractants.

- Fertilizers : The compound's reactivity may allow it to be incorporated into formulations that enhance nutrient uptake in plants.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the successful use of this compound as a precursor for synthesizing bioactive compounds. By modifying the hydroxyl group through oxidation reactions, researchers were able to create derivatives that exhibited enhanced biological activity against specific enzyme targets .

Case Study 2: Agrochemical Applications

In another study focusing on agrochemicals, this compound was tested for its efficacy as an insect attractant. The results indicated a significant increase in attraction rates compared to control groups, suggesting its potential use in developing environmentally friendly pest control solutions .

Propriétés

Formule moléculaire |

C8H14O |

|---|---|

Poids moléculaire |

126.2 g/mol |

Nom IUPAC |

(2E)-2-methylhepta-2,6-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h3,6,9H,1,4-5,7H2,2H3/b8-6+ |

Clé InChI |

LLYYICOAYKKWFI-SOFGYWHQSA-N |

SMILES |

CC(=CCCC=C)CO |

SMILES isomérique |

C/C(=C\CCC=C)/CO |

SMILES canonique |

CC(=CCCC=C)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.